2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide
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Overview
Description
2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are five-membered heterocyclic compounds containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: Thiophene-2-carboxylic acid and thiophene-3-ethylamine.
Reaction: The carboxylic acid group of thiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amidation: The activated carboxylic acid reacts with thiophene-3-ethylamine to form the desired acetamide compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the acetamide group can yield the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene-2-yl-N-[2-(thiophen-3-yl)ethyl]amine.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive thiophene derivatives.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 2-(thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices.
Comparison with Similar Compounds
Thiophene-2-carboxamide: Similar structure but lacks the ethyl linkage.
Thiophene-3-carboxamide: Similar structure with the carboxamide group at a different position.
2-(Thiophen-2-yl)acetamide: Lacks the additional thiophene ring.
Uniqueness: 2-(Thiophen-2-yl)-N-[2-(thiophen-3-yl)ethyl]acetamide is unique due to the presence of two thiophene rings connected by an ethyl linkage, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-thiophen-2-yl-N-(2-thiophen-3-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c14-12(8-11-2-1-6-16-11)13-5-3-10-4-7-15-9-10/h1-2,4,6-7,9H,3,5,8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHDJNABKFGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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